molecular formula C10H16N2O2 B2786228 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide CAS No. 2189827-63-0

2-(1-Prop-2-enoylpiperidin-3-yl)acetamide

Cat. No. B2786228
CAS RN: 2189827-63-0
M. Wt: 196.25
InChI Key: BBZJFKJLAKVOKU-UHFFFAOYSA-N
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Description

2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEP is a piperidine derivative that is synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide is not yet fully understood, but several studies have suggested that it may act through a variety of pathways, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, this compound has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the modulation of oxidative stress, and the inhibition of cell proliferation. Additionally, this compound has been shown to have potent antioxidant activity, which may contribute to its neuroprotective effects. Several studies have demonstrated the ability of this compound to protect against neuronal damage in animal models of neurodegenerative diseases, making it a promising candidate for further research in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide for lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. Additionally, this compound has been shown to have a range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-(1-Prop-2-enoylpiperidin-3-yl)acetamide, including further investigation of its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic applications in a range of disease models. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

2-(1-Prop-2-enoylpiperidin-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of piperidine with acetic anhydride, followed by the reaction of the resulting product with acryloyl chloride. The resulting compound is then purified through a series of steps, including recrystallization, to obtain a pure product. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the synthesis method have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

2-(1-Prop-2-enoylpiperidin-3-yl)acetamide has been shown to have a range of potential therapeutic applications, including as an anti-inflammatory agent, as a treatment for neurodegenerative diseases, and as a potential anticancer agent. Several studies have demonstrated the ability of this compound to inhibit the production of inflammatory cytokines and to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have potent anticancer activity against a range of cancer cell lines, making it a promising candidate for further research in this area.

properties

IUPAC Name

2-(1-prop-2-enoylpiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-10(14)12-5-3-4-8(7-12)6-9(11)13/h2,8H,1,3-7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZJFKJLAKVOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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